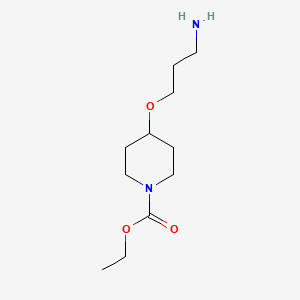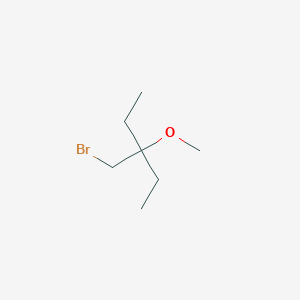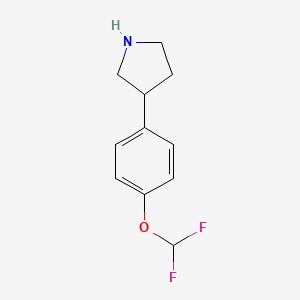![molecular formula C11H10OS B13597362 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C11H10OS It features a cyclopropane ring attached to a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclopropanation techniques. The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(Benzo[b]thiophen-2-yl)cyclopropanone.
Reduction: Formation of various cyclopropanol derivatives.
Substitution: Formation of halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The cyclopropane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)cyclopropan-1-ol: Similar structure but lacks the benzene ring.
2-(Benzo[b]thiophen-2-yl)ethanol: Similar functional groups but different ring structure.
Benzo[b]thiophene-2-carboxylic acid: Contains the benzo[b]thiophene moiety but with a carboxylic acid group.
Uniqueness
1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol is unique due to the presence of both the cyclopropane ring and the benzo[b]thiophene moiety
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2 |
InChI Key |
OYWIXQGTRKZLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



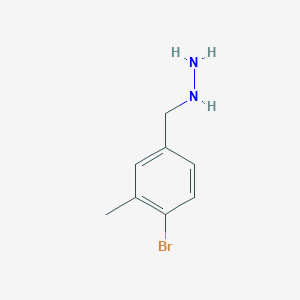

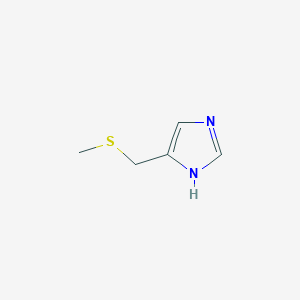
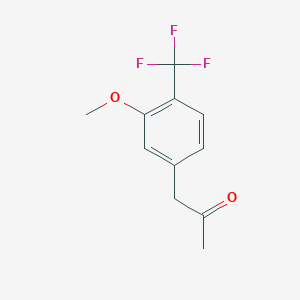
![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
